4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3 |
InChI Key |
KNQBJBPPBWLEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with aniline and phosphoryl chloride to yield the desired oxadiazole compound .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, showing efficacy against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
- 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Uniqueness
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities compared to other similar compounds. Its methylphenyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy .
Q & A
Q. What are the established synthetic routes for 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, and how are intermediates characterized?
Answer: The compound is typically synthesized via cyclization of acylthiosemicarbazides or condensation reactions. For example, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can be reacted with iodomethane in methanol under nitrogen to introduce the methylthio group, followed by purification via column chromatography . Intermediates are characterized using melting point analysis, TLC, and spectroscopic methods (IR, NMR) to confirm functional groups and regioselectivity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- 1H/13C NMR : Aromatic protons appear as doublets in the range δ 7.2–8.4 ppm, while the oxadiazole ring protons are observed as singlets (e.g., δ 8.43 ppm for analogous structures) .
- IR : Strong absorption bands at ~1600–1650 cm⁻¹ (C=N stretching) and ~3200–3400 cm⁻¹ (NH₂ bending) confirm the oxadiazole and aniline moieties .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 272.05852 for derivatives) align with calculated molecular weights .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Answer: Key parameters include:
- Solvent Choice : Ethanol or methanol improves solubility of intermediates .
- Catalysis : Acidic conditions (e.g., H₂SO₄) enhance cyclization efficiency for oxadiazole formation .
- Temperature Control : Reactions performed at 60–80°C reduce side products .
Yield optimization requires iterative HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) to monitor purity .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting .
- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., C–N = 1.33 Å in oxadiazole rings) with crystallographic databases (CCDC) .
- DFT Calculations : Validate electronic environments using B3LYP/6-31G(d) models to predict chemical shifts .
Q. What computational methods predict the compound’s electronic properties for material science applications?
Answer:
- Density Functional Theory (DFT) : B3LYP hybrid functionals calculate HOMO-LUMO gaps (e.g., ~3.5 eV for oxadiazoles) to assess charge transport in semiconductors .
- Mercury Software : Analyze crystal packing (e.g., π-π stacking distances of 3.6–3.8 Å) to correlate structure with optoelectronic behavior .
Q. What strategies are used to evaluate biological activity, such as anticancer potential?
Answer:
- In Vitro Assays :
- Structure-Activity Relationships (SAR) : Substituent variation (e.g., trifluoromethyl groups) enhances bioactivity by modulating lipophilicity .
Q. How is crystal structure refinement performed to resolve disorder in the oxadiazole ring?
Answer:
- Single-Crystal X-ray Diffraction : Data collected at 291 K (λ = 0.71073 Å) with SHELXL refinement (R₁ < 0.05) .
- Hydrogen Bonding Analysis : N–H⋯N interactions (e.g., 2.89 Å) stabilize the 3D network; PLATON validates void spaces .
- Displacement Parameters : Anisotropic refinement of thermal motion (Uᵢⱼ) distinguishes static disorder from dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
